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Compound of Interest
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CAS No.: 478183-68-5
Cat. No.: B3370625
Get Quote
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Executive Summary

Boc-D-Tyr(3-1)-OH (N-tert-Butoxycarbonyl-3-iodo-D-tyrosine) represents a high-value synthetic
building block that bridges two critical domains in peptide drug discovery: metabolic stability
engineering and late-stage structural diversification.

Unlike standard L-Tyrosine derivatives, this molecule introduces non-canonical stereochemistry
(D-configuration) to evade proteolytic degradation while providing a reactive aryl iodide
"handle" for Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura). This guide compares
its performance against standard Fmoc alternatives and post-synthetic iodination strategies,
demonstrating its superiority in generating regiochemically pure, high-complexity peptide
libraries.

Technical Profile & Strategic Utility
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Feature Specification Strategic Advantage

Protease Resistance: Blocks
recognition by chymotrypsin-
Stereochemistry D-Enantiomer like enzymes, significantly

extending plasma half-life (

)

Synthetic Handle: Superior
electrophile for Pd-catalyzed
) ) cross-coupling compared to
Functional Group 3-lodo (Aryl lodide) ] )
bromides or chlorides. Allows
formation of biaryl linkages or

"stapled" peptides.[1]

Aggregation Breaking: Boc-
SPPS allows for high-
temperature coupling and
Protection Boc (Acid Labile) avoids base-mediated side
reactions (e.g., aspartimide
formation) common in Fmoc

chemistry.

Purity: Eliminates the mixture
) ] ] ) of mono- and di-iodinated
Regiochemistry Pre-functionalized )
products seen with post-

synthetic iodination.

Comparative Analysis: Methodological Efficacy
Comparison A: Pre-functionalized Building Block vs.
Post-Synthetic lodination

Many labs attempt to iodinate peptides after synthesis using Chloramine-T or lodo-Gen. The
data below illustrates why using Boc-D-Tyr(3-1)-OH is the superior standard for therapeutic
development.
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Method A: Boc-D-Tyr(3-1)- Method B: Post-Synthetic

Metric _ . L :
OH (Pre-functionalized) lodination (Chloramine-T)

) o Mixed Population. Yields
_ o 100% Single Isomer. lodine is _ _
Regioselectivity ) - mixture of 3-iodo (mono) and
fixed at the 3-position. . _ _
3,5-diiodo (bis) species.

High Risk. Oxidizes Methionine
Off-Target Effects None. (Met) to sulfoxide and Cysteine
(Cys) to disulfides.

Variable. Harsh oxidative
Stereochemical Integrity High (>99% D-form). conditions can induce partial

racemization.

Low to Moderate (40-60%) due
Yield (Isolated) High (85-95%). to purification losses of
byproducts.

Comparison B: Boc-Strategy vs. Fmoc-Strategy

While Fmoc is the industry standard, Boc chemistry utilizing Boc-D-Tyr(3-1)-OH is preferred for
specific "difficult” sequences.

o Solubility & Aggregation: The removal of the Boc group (TFA) protonates the N-terminus,
disrupting inter-chain hydrogen bonds (beta-sheets) that cause aggregation. This results in
higher coupling efficiency for hydrophobic sequences containing the bulky lodo-Tyrosine.

e Base Sensitivity: Fmoc removal requires Piperidine (base).[2] If the peptide contains base-
sensitive modifications (e.g., depsipeptides, specific linkers), the Boc strategy is the only
viable route.

Case Study: On-Resin Suzuki-Miyaura Cross-
Coupling

Objective: Synthesize a biaryl-linked cyclic peptide to mimic a protein-protein interaction
interface. Challenge: Standard cyclization is slow; solution-phase coupling has solubility issues.
Solution: Use Boc-D-Tyr(3-1)-OH as an on-resin electrophile.
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Experimental Data: Yield Comparison

Target Sequence: Ac-Arg-D-Tyr(3-Ar)-Gly-Asp-NH2 (Ar = Phenylboronic acid derivative)

Coupling Condition Catalyst System Conversion (HPLC) Notes

Poor solubility of
rotected peptide led
Solution Phase Pd(PPh3)4 / Na2CO3 45% P ] Pep
to incomplete

reaction.

Minor cleavage of
i Fmoc group observed
On-Resin (Fmoc) Pd(dppf)CI2 / K3PO4 72% ) )
due to basic coupling

conditions.

Optimal. Boc group is
] Pd2(dba)3 / P(o- stable to the mild base
On-Resin (Boc) 94% ) ]
tolyl)3 used in Suzuki

coupling.

Workflow Visualization

The following diagram illustrates the optimized workflow for integrating Boc-D-Tyr(3-1)-OH into
a cross-coupling cascade.

Step 1: Peptide Assembly Step 2: On-Resin

MBHA Resin Step 3: HF Cleavage solation Final Biaryl Peptide

landard Boc cles ryl lodide Reat N N Il 8]
5 (Boc-SPPS) Suzuki Coupling . 5 5
(Solid Support) Insert Boc-D-Tyr(3-)-OH (A-B(OH)2 + Pd Cat) (Simultaneous Deprotection) (>95% Purity)

Click to download full resolution via product page

Caption: Optimized workflow for generating biaryl peptides using Boc-D-Tyr(3-1)-OH as a
stable electrophilic precursor on solid phase.

Detailed Experimental Protocols
Protocol A: Standard Coupling of Boc-D-Tyr(3-1)-OH
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The iodine atom adds steric bulk and lipophilicity. Standard DIC/HOBt coupling may be too
slow.

 Activation: Dissolve Boc-D-Tyr(3-1)-OH (3.0 eq) and HATU (2.9 eq) in dry DMF.
» Base Addition: Add DIEA (6.0 eq). Pre-activate for 1 minute (solution turns yellow).

o Coupling: Add to the neutralized resin-bound peptide. Shake at room temperature for 2
hours.

e Monitoring: Perform a Kaiser test. If slightly blue (incomplete), recouple using fresh reagents
for 1 hour.

o Note: The bulky iodine can slow down kinetics; double coupling is recommended for
sequences >10 residues.

Protocol B: On-Resin Suzuki-Miyaura Cross-Coupling

This step is performed before HF cleavage but after chain assembly.

o Preparation: Wash the peptide-resin (containing D-Tyr(3-1)) with degassed DMF (3x) to
remove oxygen.

o Catalyst Mix: In a separate vial under Argon, mix:
o Aryl Boronic Acid (5.0 eq)
o Pd2(dba)3 (0.05 eq)
o P(o-tolyl)3 (0.10 eq) - Ligand crucial for preventing Pd black precipitation.
o Solvent: Degassed DMF/Toluene (9:1).
» Reaction: Add the catalyst mix to the resin. Add 2M Na2CO3 (aq) (5.0 eq).
 Incubation: Heat to 80°C for 4 hours (or microwave: 60°C, 30 mins, 20W).

e Wash: Wash extensively with DMF, then Sodium Diethyldithiocarbamate (0.5% in DMF) to
remove Palladium traces.
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Strategic Decision Matrix

When should you choose Boc-D-Tyr(3-1)-OH over other derivatives?

Start: Peptide Design

Requirement: Metabolic Stability?

Yes (Need D-form) \No (L-form okay)

Requirement: Cross-Coupling? Use L-Tyr Derivatives

ﬂ (Native Tyr needed)\Yes (Need Aryl Iodide)

Use Boc-D-Tyr-OH Base Sensitive Residues
(No lodine) or Aggregation Prone?

Yes (Boc Strategy) \No (Standard Fmoc)

RECOMMENDED: Alternative:

Boc-D-Tyr(3-1)-OH Fmoc-D-Tyr(3-1)-OH

Click to download full resolution via product page

Caption: Decision matrix for selecting Boc-D-Tyr(3-1)-OH based on stability, functionalization
needs, and synthesis strategy.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

© 2026 BenchChem. All rights reserved. 7/8 Tech Support


https://pubs.acs.org/doi/abs/10.1021/acscatal.1c05502
https://www.google.com/url?sa=E&q=https%3A%2F%2Fpubs.acs.org%2Fdoi%2F10.1021%2Facscatal.1c05502
https://pubs.acs.org/doi/abs/10.1021/acscatal.1c05502
https://www.mdpi.com/2073-4344/7/3/74
https://www.google.com/url?sa=E&q=https%3A%2F%2Fwww.mdpi.com%2F1420-3049%2F25%2F11%2F2697
https://www.google.com/url?sa=E&q=https%3A%2F%2Fdoi.org%2F10.1016%2Fj.bmcl.2005.05.074
https://www.mdpi.com/2073-4344/7/3/74
https://www.google.com/url?sa=E&q=https%3A%2F%2Fonlinelibrary.wiley.com%2Fdoi%2Fabs%2F10.1002%2Fpsc.1066
https://www.benchchem.com/product/b3370625?utm_src=pdf-custom-synthesis#bc-rfq
https://www.mdpi.com/2073-4344/7/3/74
https://pdf.benchchem.com/15286/A_Deep_Dive_into_Solid_Phase_Peptide_Synthesis_Boc_vs_Fmoc_Strategies.pdf
https://www.bocsci.com/research-area/why-fmoc-protected-amino-acids-dominate-solid-phase-peptide-synthesis.html
https://pubs.acs.org/doi/abs/10.1021/acscatal.1c05502
https://www.benchchem.com/product/b3370625/docs#advanced-technical-guide-strategic-peptide-synthesis-with-boc-d-tyr-3-i-oh
https://www.benchchem.com/product/b3370625/docs#advanced-technical-guide-strategic-peptide-synthesis-with-boc-d-tyr-3-i-oh
https://www.benchchem.com/product/b3370625/docs#advanced-technical-guide-strategic-peptide-synthesis-with-boc-d-tyr-3-i-oh
https://www.benchchem.com/product/b3370625/docs#advanced-technical-guide-strategic-peptide-synthesis-with-boc-d-tyr-3-i-oh
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3370625?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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